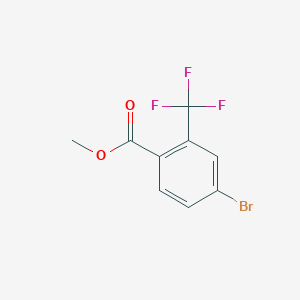

Methyl 4-bromo-2-(trifluoromethyl)benzoate

Description

Historical Development and Discovery

The development of this compound emerged from the broader historical context of organofluorine chemistry advancement in the mid-to-late twentieth century. The synthesis and characterization of this compound represent part of the systematic exploration of trifluoromethyl-substituted aromatic compounds that gained significant momentum as researchers recognized the profound influence of fluorine substitution on molecular properties and biological activity. The strong electron-withdrawing properties of the trifluoromethyl group, identified as one of the most powerful electron-withdrawing substituents in structural organic chemistry, provided the foundational understanding for developing compounds like this compound.

The compound's emergence can be traced through patent literature and synthetic methodology development, where it appears as both a target molecule and synthetic intermediate. Early synthetic approaches focused on multi-step reactions involving the bromination of precursor compounds, often utilizing controlled conditions to achieve selective halogenation at the desired position. The development of efficient synthetic routes represented a significant advancement in organofluorine chemistry, as traditional methods for introducing both bromine and trifluoromethyl substituents often suffered from regioselectivity issues and harsh reaction conditions.

The systematic study of trifluoromethyl-substituted aromatic compounds gained particular importance with the recognition that these functional groups could dramatically enhance electrophilic character at cationic sites, leading to the formation of what researchers termed "superelectrophiles". This discovery provided theoretical foundations for understanding the reactivity patterns of compounds like this compound and guided subsequent synthetic developments. The compound's role in this broader context of fluorine chemistry advancement has established it as a valuable research tool for investigating electronic effects and reactivity patterns in aromatic systems.

Significance in Organic Chemistry

This compound holds exceptional significance in organic chemistry due to its unique combination of functional groups that enable diverse chemical transformations and synthetic applications. The compound serves as a versatile building block in cross-coupling reactions, particularly in nickel-catalyzed electrochemical carbon-carbon bond formation processes. Research has demonstrated its effectiveness in electrochemical cross-coupling reactions, where it participates in carbon-carbon bond formation under mild conditions, achieving yields of up to ninety-three percent in optimized reaction systems.

The strategic positioning of the bromine substituent makes this compound particularly valuable for nucleophilic substitution reactions, where the halogen can be readily displaced by various nucleophiles including amines, thiols, and alkoxides under appropriate reaction conditions. This reactivity pattern is enhanced by the electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilic character of the aromatic ring and facilitates nucleophilic attack. The compound's ability to undergo selective chemical transformations while maintaining the integrity of other functional groups makes it an ideal intermediate for complex synthetic sequences.

The trifluoromethyl substituent provides additional synthetic utility through its influence on molecular properties and reactivity. Research has shown that trifluoromethyl groups can dramatically alter the electronic distribution in aromatic systems, leading to enhanced electrophilic character and unique selectivity patterns in chemical reactions. This electronic effect has proven particularly valuable in pharmaceutical chemistry, where the introduction of fluorine-containing substituents often improves biological activity, metabolic stability, and bioavailability of drug candidates.

Furthermore, the compound's role as a precursor to more complex fluorinated structures has established its importance in materials science applications. The ability to introduce additional functional groups through the reactive bromine center while retaining the beneficial properties of the trifluoromethyl substituent makes it a valuable starting material for developing advanced polymers, coatings, and specialty chemicals with enhanced thermal stability and chemical resistance.

Chemical Classification and Nomenclature

This compound is classified systematically within several important chemical categories that reflect its structural features and functional group composition. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, with the Chemical Abstracts Service registry number 957207-58-8. Alternative nomenclature includes 4-bromo-2-(trifluoromethyl)benzoic acid methyl ester and benzoic acid, 4-bromo-2-(trifluoromethyl)-, methyl ester, reflecting different systematic naming approaches.

The molecular formula C9H6BrF3O2 indicates a molecular composition containing nine carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 283.04 grams per mole. The compound falls under the broader classification of aromatic esters, specifically benzoate esters, which constitute an important class of organic compounds characterized by the presence of the benzoyl group attached to an alcohol moiety. Within this classification, it represents a substituted benzoate bearing multiple electron-withdrawing substituents.

From a functional group perspective, this compound contains several distinct chemical functionalities. The ester functionality provides characteristic reactivity patterns including hydrolysis, transesterification, and reduction reactions. The bromine substituent classifies the compound as an aryl halide, enabling participation in various cross-coupling reactions, nucleophilic substitution processes, and organometallic chemistry applications. The trifluoromethyl group places the compound within the important category of organofluorine compounds, specifically trifluoromethyl-substituted aromatics, which are recognized for their unique electronic properties and biological significance.

The structural features also classify this compound as a polysubstituted benzene derivative, where the specific substitution pattern (4-bromo-2-trifluoromethyl) creates unique electronic and steric environments that influence reactivity and selectivity in chemical transformations. This classification is particularly relevant for understanding regioselectivity patterns in electrophilic aromatic substitution reactions and predicting the outcome of various synthetic transformations.

Current Research Landscape and Applications

The current research landscape surrounding this compound encompasses diverse applications across pharmaceutical development, agrochemical synthesis, materials science, and analytical chemistry methodologies. In pharmaceutical research, the compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting specific biological pathways where the trifluoromethyl group enhances biological activity and metabolic properties. The unique electronic properties conferred by the trifluoromethyl substituent have made it particularly valuable in developing compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

Contemporary research has demonstrated the compound's effectiveness in advanced synthetic methodologies, particularly in electrochemical cross-coupling reactions. Recent studies have shown its successful application in nickel-catalyzed electrochemical carbon-carbon bond formation, where it achieves high yields under mild reaction conditions. These electrochemical approaches represent a significant advancement in sustainable synthesis, offering environmentally friendly alternatives to traditional cross-coupling methodologies while maintaining excellent selectivity and efficiency.

In agrochemical applications, this compound contributes to the development of herbicides and insecticides where its structural features improve efficacy and selectivity for crop protection applications. The presence of both bromine and trifluoromethyl substituents provides unique binding characteristics and biological activity profiles that are particularly valuable in designing molecules with specific target selectivity and reduced environmental impact.

Materials science research has identified significant applications for this compound in developing advanced polymers and coatings with enhanced properties. The incorporation of this compound into polymer structures provides improved chemical resistance, thermal stability, and durability characteristics that are essential for high-performance industrial applications. These properties stem from the unique electronic characteristics of the trifluoromethyl group and the potential for further functionalization through the reactive bromine center.

| Application Area | Specific Use | Key Benefits | Research Focus |

|---|---|---|---|

| Pharmaceutical Development | Intermediate synthesis | Enhanced biological activity | Bioavailability improvement |

| Agrochemical Synthesis | Herbicide/insecticide development | Improved efficacy and selectivity | Environmental impact reduction |

| Materials Science | Polymer incorporation | Chemical resistance, thermal stability | High-performance applications |

| Analytical Chemistry | Standard compound | Calibration and measurement accuracy | Instrumental analysis |

| Electrochemical Synthesis | Cross-coupling reactions | High yields, mild conditions | Sustainable synthesis methods |

Current research trends indicate growing interest in developing more efficient synthetic routes to this compound, with particular emphasis on environmentally sustainable methodologies and improved atom economy. Advanced synthetic approaches utilizing trifluoromethyl benzoate as a versatile trifluoromethoxylation reagent have demonstrated the potential for expanding the synthetic utility of related compounds. These developments suggest continued growth in applications requiring precise control over molecular properties and reactivity patterns, positioning this compound as an increasingly important building block in contemporary synthetic chemistry.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBLWQAOLPCMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673199 | |

| Record name | Methyl 4-bromo-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957207-58-8 | |

| Record name | Methyl 4-bromo-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-4-Bromo-2-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct bromination of methyl 2-(trifluoromethyl)benzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Major Products

Nucleophilic Substitution: Produces substituted benzoates with various functional groups.

Reduction: Yields 4-bromo-2-(trifluoromethyl)benzyl alcohol.

Oxidation: Forms 4-bromo-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-bromo-2-(trifluoromethyl)benzoate serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of drugs with enhanced therapeutic properties.

- Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its potential use in treating inflammatory diseases.

Agrochemical Synthesis

The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its ability to modify biological pathways makes it an essential building block for developing effective agricultural products.

- Case Study: Herbicide Efficacy

Research indicated that certain derivatives of this compound showed improved efficacy against specific weed species compared to traditional herbicides.

Material Science

In material science, this compound is explored for its application in creating advanced polymers and coatings with specific electronic and optical properties.

- Case Study: Polymer Development

A recent study highlighted the use of this compound in synthesizing polymers that exhibit high thermal stability and resistance to degradation, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which methyl 4-bromo-2-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects :

- The bromine position (C2, C3, C4, or C5) significantly alters reactivity. For instance, para-bromine (C4) in the target compound facilitates nucleophilic aromatic substitution, whereas meta-bromine (C3) in analogs like CAS 455941-82-9 may hinder such reactions due to steric and electronic effects .

- Trifluoromethyl group placement influences lipophilicity and metabolic stability. Ortho-CF₃ (C2) in the target compound enhances electron withdrawal, making the aromatic ring more reactive than analogs with CF₃ at C4 or C5 .

Synthetic Utility: this compound is a preferred substrate for palladium-catalyzed couplings (e.g., with vinylsilanes) to generate fluorinated styrenes, as demonstrated in .

Biological Activity: Fluorinated analogs like Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate exhibit enhanced herbicidal activity compared to non-fluorinated derivatives, attributed to increased membrane permeability and target enzyme inhibition .

Research Trends and Industrial Relevance

Recent studies highlight the growing demand for bromine- and trifluoromethyl-containing benzoates in agrochemicals and pharmaceuticals. For example:

- The target compound’s derivative, methyl 4-(1-fluorovinyl)-2-(trifluoromethyl)benzoate, is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Structural analogs with multiple halogens (e.g., Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate, CAS 2253789-54-5) are explored for their dual reactivity in combinatorial chemistry .

Biological Activity

Methyl 4-bromo-2-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoate ester. Its molecular formula is , with a molecular weight of approximately 303.07 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to penetrate biological membranes.

The biological activity of this compound largely stems from its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity, leading to modulation of enzyme activity and receptor interactions. Research indicates that such compounds may act through:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting various enzymes, which can be crucial in therapeutic contexts.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have indicated that derivatives of this compound exhibit activity against various bacterial and fungal strains. For instance, the presence of the trifluoromethyl group has been linked to enhanced antibacterial activity compared to non-fluorinated analogs.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 25 µg/mL |

| This compound | C. albicans | 30 µg/mL |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. Studies suggest that compounds with similar structural motifs may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Case Study: Anticancer Effects

In a study examining various benzoate derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to:

- Induction of apoptosis

- Inhibition of key signaling pathways involved in cell survival

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor modulation |

| Methyl 4-chloro-2-(trifluoromethyl)benzoate | Low | Moderate | Enzyme inhibition |

| Methyl 4-fluoro-2-(trifluoromethyl)benzoate | High | Moderate | Receptor modulation |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.